

Analytical methods for the quantification of Morpholine-3-carboxamide

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Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646

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Application Notes & Protocols for the Quantification of Morpholine

Note to the Reader: While the request specified analytical methods for **Morpholine-3-carboxamide**, a comprehensive search of available scientific literature did not yield validated quantitative methods specifically for this derivative. The following application notes and protocols are for the parent compound, Morpholine. These methods, particularly the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols, provide a strong foundation for the development and validation of a quantitative method for **Morpholine-3-carboxamide**. Researchers can adapt these protocols, primarily by optimizing the mass spectrometry transitions (MRM) for the specific mass of **Morpholine-3-carboxamide**.

Introduction

Morpholine is a versatile organic compound used as a solvent, emulsifier, and corrosion inhibitor in various industries, including pharmaceuticals and agriculture.[1] Its use in applications like protective wax coatings for fruits and as a synthetic reagent means that residual levels must be monitored to ensure product safety and quality.[2][3] The potential for morpholine to form N-nitrosamines, which are classified as probable human carcinogens, necessitates sensitive and accurate analytical methods for its quantification as an impurity.[3]

This document provides an overview of common analytical techniques and detailed protocols for the quantification of morpholine in diverse matrices, including pharmaceutical ingredients,

fruit products, and drugs.[3][4][5]

Analytical Techniques Overview

The primary methods for the quantification of morpholine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.[1][3]

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A robust and widely used technique for volatile compounds. For morpholine analysis, a derivatization step is typically required to improve volatility and chromatographic performance.[1][4] A common approach involves converting morpholine into the more volatile N-nitrosomorpholine (NMOR) by reaction with sodium nitrite under acidic conditions.[4][6]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a highly sensitive and specific method that often does not require derivatization, making it suitable for direct analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining a polar compound like morpholine.[1]
- **High-Performance Liquid Chromatography (HPLC):** HPLC with standard detectors like UV is generally unsuitable for morpholine due to its lack of a suitable chromophore.[1] However, derivatization with a UV-active agent can enable its quantification.[1][7]

Data Presentation: Method Performance

The following tables summarize the quantitative performance data from various validated methods for morpholine analysis.

Table 1: GC-MS Method Performance

Parameter	Matrix	Linearity Range (µg/L)	LOD (µg/L)	LOQ (µg/L)	Recovery (%)	RSD (%)	Reference
Derivatization to NMOR	Apple Juices & Ibuprofen	10 - 500	7.3	24.4	94.3 - 109.0	2.0 - 7.0	[4][6]
Derivatization	Apple & Citrus (Peel & Pulp)	10 - 400 (µg/kg)	1.3 - 3.3 (µg/kg)	-	88.6 - 107.2	1.4 - 9.4	[8][9]

Table 2: LC-MS/MS Method Performance

Parameter	Matrix	Linearity Range (µg/L)	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
UPLC-MS/MS	Apples (Whole, Peel, Pulp)	5 - 300	2	5	83 - 108	1.1 - 4.08	[2]

Table 3: HPLC Method Performance (with Derivatization)

Parameter	Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	RSD (%)	Reference
Derivatization with 1-Naphthyl isothiocyanate	Cobicistat (API)	0.300 - 1.201	0.100	0.300	97.9 - 100.4	0.79	[7]

Experimental Protocols

Protocol 1: Quantification of Morpholine in Juices and Drugs by GC-MS

This protocol details the analysis of morpholine after derivatization to N-nitrosomorpholine (NMOR).[4]

1. Sample Preparation and Derivatization:

- For liquid samples like juice, filter through a 0.22 μm membrane. For solid samples like ibuprofen, dissolve in pure water.
- Transfer 20 mL of the sample solution into a 50 mL disposable sample tube.
- Add a specific amount of morpholine stock solution for standard addition calibration.
- Add 0.5 mL of 6 M hydrochloric acid and 0.5 mL of saturated sodium nitrite solution.[3]
- Vortex the mixture and place it in a 90°C water bath for 10 minutes.
- After cooling, add 2.0 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.
- Centrifuge at 8000 rpm for 5 minutes.
- Carefully transfer the lower organic layer (dichloromethane) to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumental Conditions:

- Instrument: Agilent 7890 GC with a 5975C Mass Selective Detector.[4]
- Column: TM-1701 (30 m \times 0.32 mm I.D., 0.5 μm film thickness).[4]
- Injector Temperature: 250°C
- Injection Volume: 1 μL (Splitless)
- Oven Program: Start at 60°C (hold for 1 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).[1]
- Carrier Gas: Helium at 1.0 mL/min
- MS Ionization: Electron Impact (EI) at 70 eV
- MS Mode: Selected Ion Monitoring (SIM)

Protocol 2: Quantification of Morpholine in Fruit by LC-MS/MS

This protocol describes a direct analysis method without derivatization, suitable for fruit matrices.[\[1\]](#)[\[2\]](#)

1. Sample Preparation:

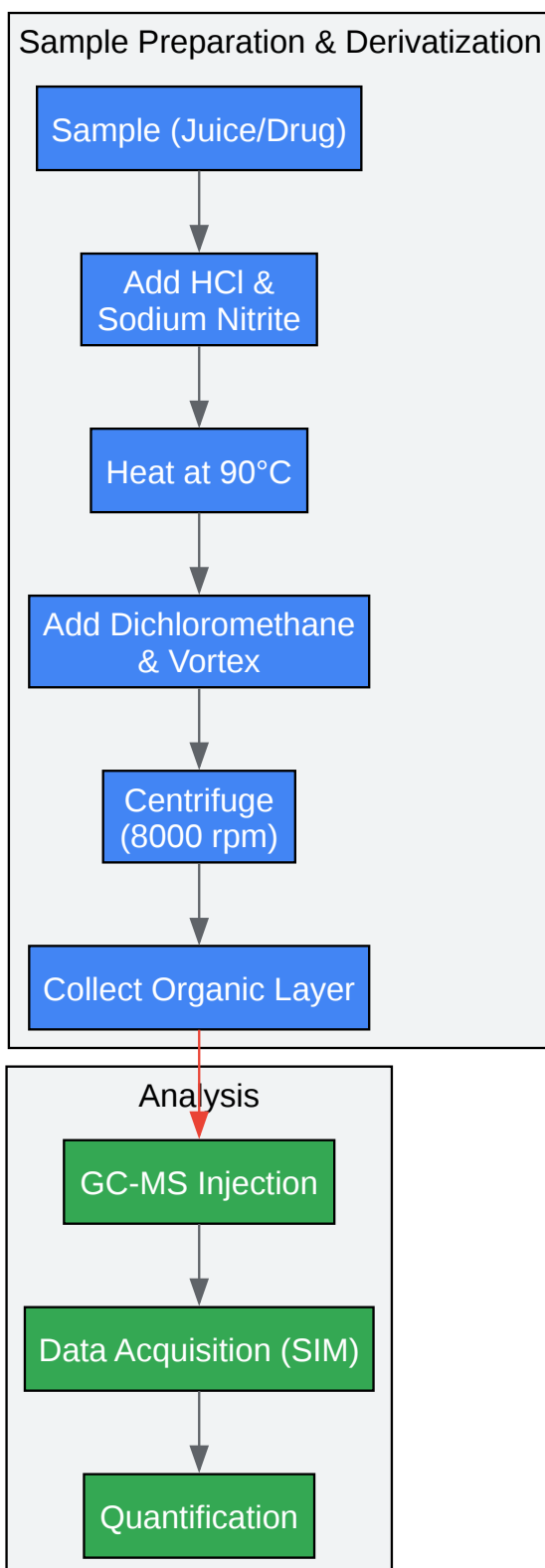
- Homogenize the fruit sample (e.g., apple).
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[\[1\]](#)
- Add 10 mL of acidified methanol (1% acetic acid or 1% formic acid in methanol).[\[1\]](#)[\[2\]](#)
- Vortex vigorously for 1 minute.[\[1\]](#)
- Centrifuge at 4000 rpm for 5 minutes.[\[1\]](#)
- Filter the supernatant through a 0.22 μ m PTFE syringe filter into an autosampler vial.[\[1\]](#)

2. LC-MS/MS Instrumental Conditions:

- LC System: Waters ACQUITY UPLC or equivalent.[\[1\]](#)
- Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 μ m).[\[1\]](#)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[1\]](#)
- Flow Rate: 0.4 mL/min.[\[1\]](#)
- Column Temperature: 40°C
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MS Mode: Multiple Reaction Monitoring (MRM)

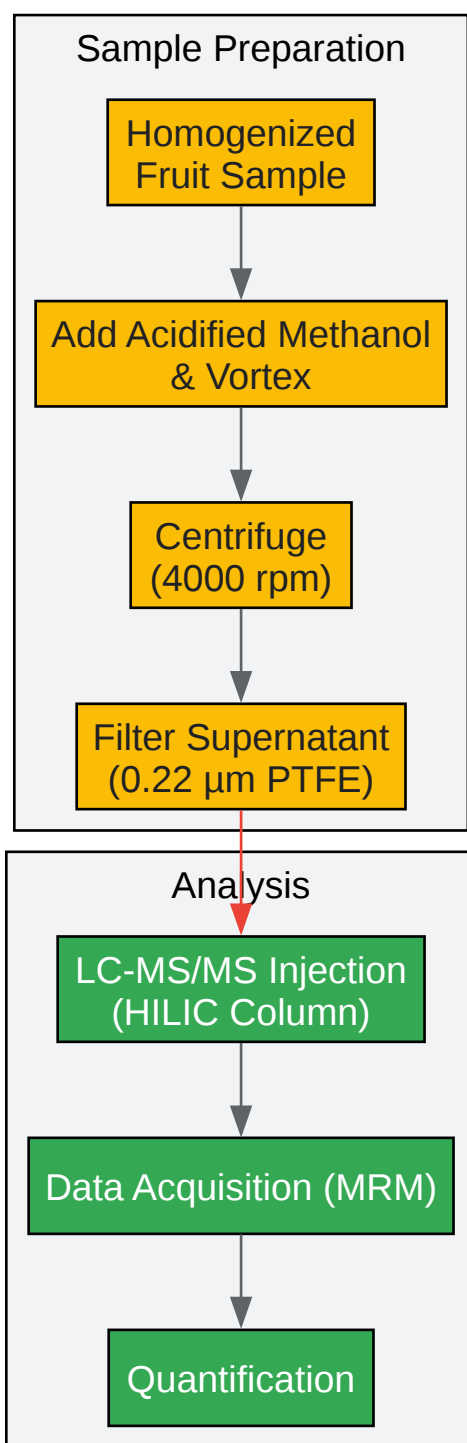
Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for Morpholine analysis by GC-MS with derivatization.



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Caption: Workflow for direct Morpholine analysis by LC-MS/MS.

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